molecular formula C12H11NO4 B2784255 3-(carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid CAS No. 58664-93-0

3-(carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2784255
CAS No.: 58664-93-0
M. Wt: 233.223
InChI Key: JOKUEFCTYPOURQ-UHFFFAOYSA-N
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Description

3-(carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a carboxymethyl group and a carboxylic acid group attached to the indole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of 1-methylindole with chloroacetic acid under basic conditions to introduce the carboxymethyl group. The reaction typically proceeds as follows:

    Starting Material: 1-methylindole

    Reagent: Chloroacetic acid

    Catalyst: Sodium hydroxide (NaOH)

    Solvent: Water or ethanol

    Reaction Conditions: The reaction mixture is heated to reflux for several hours.

The resulting product is then purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: this compound can be converted to this compound derivative with an additional carboxylic acid group.

    Reduction: The reduction product is 3-(carboxymethyl)-1-methyl-1H-indole-2-methanol.

    Substitution: Products include 3-(carboxymethyl)-1-methyl-5-nitro-1H-indole-2-carboxylic acid or 3-(carboxymethyl)-1-methyl-5-bromo-1H-indole-2-carboxylic acid.

Scientific Research Applications

3-(carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a carboxymethyl group attached to the indole ring.

    3-(carboxymethyl)-1H-indole-2-carboxylic acid: Similar structure but lacks the methyl group on the indole nitrogen.

Uniqueness

3-(carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both a carboxymethyl group and a carboxylic acid group on the indole ring, which provides it with distinct chemical reactivity and biological activity compared to other indole derivatives.

Biological Activity

3-(Carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid, a compound belonging to the indole family, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structural characteristics, mechanism of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C12H11NO4C_{12}H_{11}NO_{4} with a molecular weight of 233.22 g/mol. Its structure features two carboxylic acid groups, which significantly enhance its reactivity and interaction with biological targets compared to simpler indole derivatives.

Research indicates that the biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. Notably, derivatives of indole-2-carboxylic acid have been shown to inhibit HIV-1 integrase, a crucial enzyme in the viral replication process. The binding conformation analysis revealed that the indole core and carboxyl groups chelate Mg²⁺ ions within the active site of integrase, leading to effective inhibition .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

CompoundTargetActivityIC50 (μM)Reference
This compoundHIV-1 IntegraseInhibition0.13
Indole-2-carboxylic acid DerivativesCysLT 1 ReceptorAntagonism0.0059
N-(indol-2-yl)amidesVarious TargetsAntimicrobialVaries

HIV-1 Integrase Inhibition

A study demonstrated that derivatives of indole-2-carboxylic acid, including this compound, effectively inhibit the strand transfer activity of HIV-1 integrase. The most potent derivative exhibited an IC50 value of 0.13 μM, indicating a strong potential for antiviral drug development. Structural modifications at positions C2 and C3 significantly enhanced inhibitory activity through improved interactions with integrase .

Cysteinyl Leukotriene Receptor Antagonism

Another research highlighted the role of indole derivatives as selective antagonists for cysteinyl leukotriene receptors (CysLT). Compounds containing the carboxylic acid moiety at position 2 were essential for antagonist activity against CysLT 1, showcasing their potential in treating inflammatory conditions such as asthma .

Properties

IUPAC Name

3-(carboxymethyl)-1-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-13-9-5-3-2-4-7(9)8(6-10(14)15)11(13)12(16)17/h2-5H,6H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKUEFCTYPOURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58664-93-0
Record name 3-(carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid
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